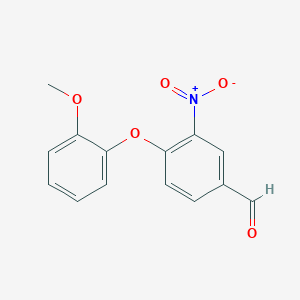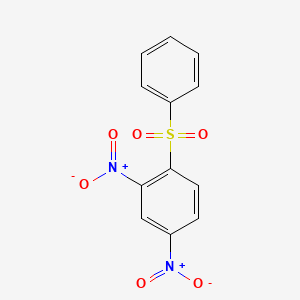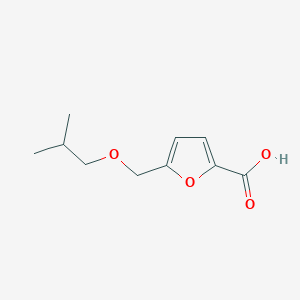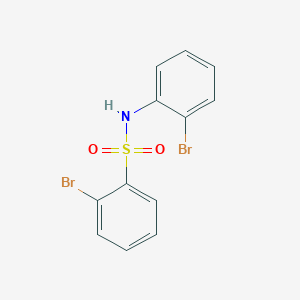
Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of benzaldehydes, which are aromatic aldehydes containing a formyl group (CHO) attached to a benzene ring.
- It is a pale yellow solid with a characteristic odor.
- Researchers often use it as a building block in organic synthesis and proteomics research .
4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde: is a chemical compound with a molecular weight of 228.24 g/mol. Its linear formula is C₆H₄(OC₆H₄OCH₃)CHO.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The specific mechanism of action for this compound would depend on its context (e.g., as a drug or research tool).
- It could interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
54291-78-0 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-(2-methoxyphenoxy)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H11NO5/c1-19-13-4-2-3-5-14(13)20-12-7-6-10(9-16)8-11(12)15(17)18/h2-9H,1H3 |
InChI Key |
FCCMBBCBTYCOGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)


![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)



![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)
